

Spectroscopic Analysis of Arachidyl Linoleate: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Arachidyl linoleate	
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Introduction

Arachidyl linoleate (IUPAC name: icosyl (9Z,12Z)-octadeca-9,12-dienoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid with two double bonds)[1]. As a member of the lipid class of wax monoesters, it is relevant in various fields, including cosmetics, pharmaceuticals, and as a potential biomarker[1]. Accurate structural elucidation and quantification are critical for its application and study. This document provides detailed application notes and protocols for the spectroscopic analysis of **Arachidyl linoleate** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure

The structure of **Arachidyl linoleate** (C₃₈H₇₂O₂) is presented below[1]:

Molecular Formula: C38H72O2[1] Molecular Weight: 561.0 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Arachidyl linoleate**. These values are based on typical chemical shifts and fragmentation patterns of long-chain esters and fatty acids, and available data for similar structures.



Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:

CDC₃)

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~5.34	m	4H	Olefinic protons (- CH=CH-)
~4.05	t	2H	Methylene protons adjacent to ester oxygen (-O-CH ₂ -)
~2.77	t	2H	Bis-allylic protons (=CH-CH ₂ -CH=)
~2.28	t	2H	α-Methylene protons to carbonyl (-CH ₂ - COO-)
~2.05	q	4H	Allylic protons (-CH ₂ -CH=)
~1.61	р	2H	β-Methylene protons to ester oxygen (-O- CH ₂ -CH ₂ -)
~1.25	s (broad)	50H	Methylene protons in saturated chains (- (CH ₂)n-)
~0.88	t	6H	Terminal methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)



Chemical Shift (ppm)	Assignment	
~173.9	Carbonyl carbon (-COO-)	
~130.2	Olefinic carbons (-CH=CH-)	
~128.0	Olefinic carbons (-CH=CH-)	
~64.4	Methylene carbon adjacent to ester oxygen (-O-CH ₂ -)	
~34.4	α-Methylene carbon to carbonyl (-CH2-COO-)	
~31.9	Methylene carbons in saturated chains	
~29.7	Methylene carbons in saturated chains	
~29.6	Methylene carbons in saturated chains	
~29.5	Methylene carbons in saturated chains	
~29.3	Methylene carbons in saturated chains	
~29.2	Methylene carbons in saturated chains	
~28.8	Methylene carbon β to ester oxygen (-O-CH2-CH2-)	
~27.2	Allylic carbons (-CH2-CH=)	
~25.9	Methylene carbon γ to ester oxygen	
~25.6	Bis-allylic carbon (=CH-CH2-CH=)	
~24.9	Methylene carbon β to carbonyl	
~22.7	Methylene carbon adjacent to terminal methyl	
~14.1	Terminal methyl carbons (-CH₃)	

Table 3: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data



m/z	Proposed Fragment Ion
560.6	[M] ⁺ (Molecular Ion)
281.3	[CH ₃ (CH ₂) ₁₉ O] ⁺ (Arachidyl alcohol fragment)
280.2	[CH ₃ (CH ₂) ₄ CH=CHCH ₂ CH=CH(CH ₂) ₇ CO] ⁺ (Linoleoyl acylium ion)
279.2	[CH ₃ (CH ₂) ₄ CH=CHCH ₂ CH=CH(CH ₂) ₇] ⁺
263.2	[Linoleoyl acylium ion - H2O]+
67.1	[C₅H₁]+ (From cleavage of the linoleate chain)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3009	C-H stretch	=C-H (Olefinic)
2916	C-H asymmetric stretch	-CH ₂ - (Aliphatic)
2849	C-H symmetric stretch	-CH ₂ - (Aliphatic)
1740	C=O stretch	Ester
1465	C-H bend (scissoring)	-CH ₂ - (Aliphatic)
1175	C-O stretch	Ester
722	C-H rock	-(CH2)n- (n≥4)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of **Arachidyl linoleate**.

- Weigh 10-50 mg of Arachidyl linoleate into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).



- Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)
 - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
- · Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds like wax esters. A high-temperature GC method is necessary for the analysis of intact **Arachidyl linoleate**.

- Prepare a stock solution of Arachidyl linoleate in hexane or toluene at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.



- Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 μm film thickness).
- Injector: Split/splitless inlet, operated in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 120°C, hold for 1 min.
 - Ramp 1: 15°C/min to 240°C.
 - Ramp 2: 8°C/min to 390°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-700.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 350°C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Arachidyl linoleate**. Attenuated Total Reflectance (ATR) is a suitable technique for waxy solids.

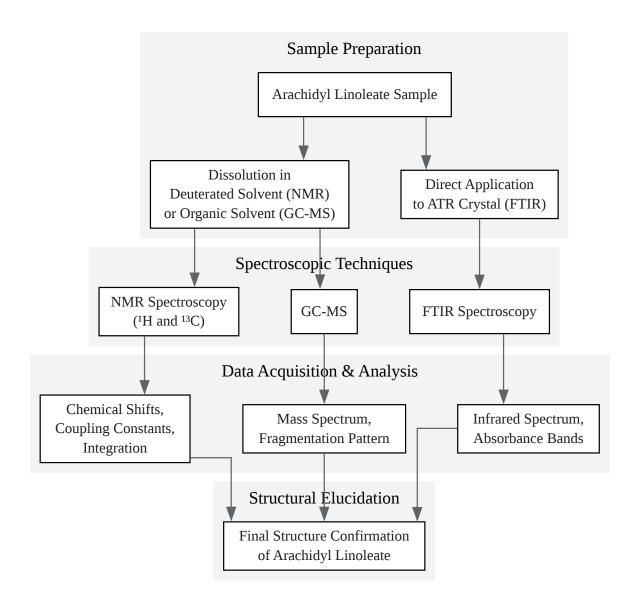
- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
 it to dry completely.
- Place a small amount of the solid Arachidyl linoleate sample directly onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.



- Spectrometer: Any modern FTIR spectrometer with a DTGS or MCT detector.
- Accessory: Single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Acquisition Parameters:
 - ∘ Spectral Range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Visualization of Workflows and Structures Spectroscopic Analysis Workflow



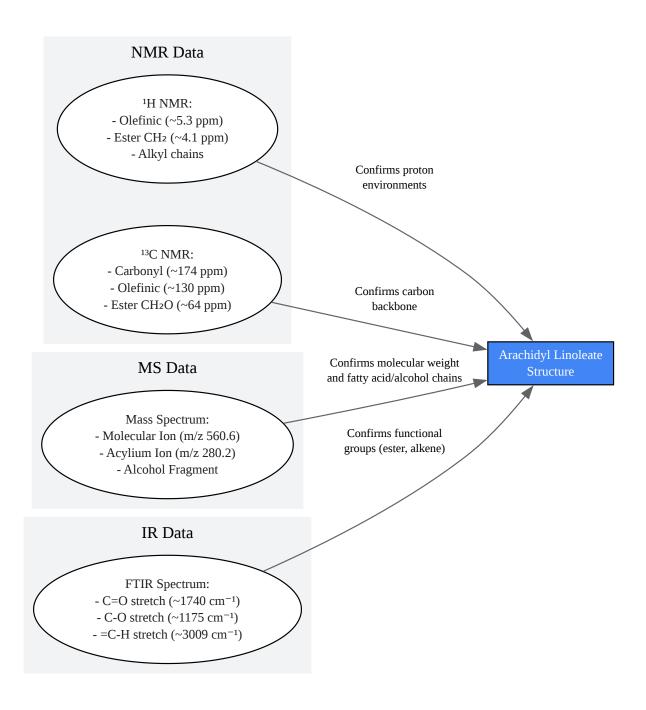


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Caption: Workflow for the spectroscopic analysis of **Arachidyl linoleate**.

Structural Elucidation Logic





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Caption: Logic for structural elucidation using spectroscopic data.



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References

- 1. Arachidyl linoleate | C38H72O2 | CID 70698746 PubChem [pubchem.ncbi.nlm.nih.gov]
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